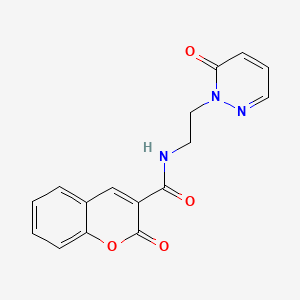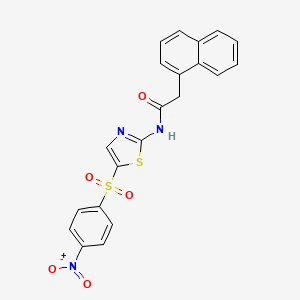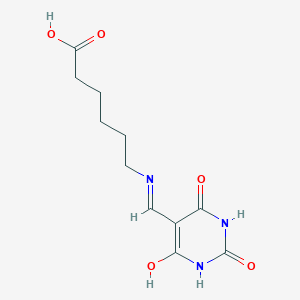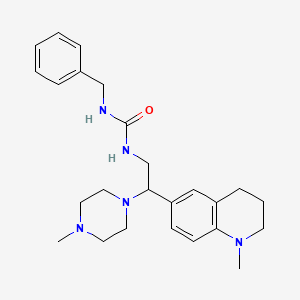
2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide is a compound with a complex molecular structure that includes elements from chromene and pyridazinone groups. This unique combination is designed to leverage the individual characteristics of these groups, resulting in a compound with potentially valuable chemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide generally involves a multi-step process that incorporates the creation of intermediate compounds. The key steps include:
Formation of Chromene Backbone: : Typically involves the condensation of salicylaldehyde with an active methylene compound.
Attachment of Pyridazinone Moiety: : The intermediate chromene structure is reacted with a pyridazinone derivative through an amide formation reaction.
Industrial Production Methods
On an industrial scale, optimization of reaction conditions is crucial to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity, while minimizing environmental impact and costs. Continuous flow chemistry might be employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation at various positions, influenced by the presence of chromene and pyridazinone groups.
Reduction: : Potentially targeted for selective reduction, particularly at the carbonyl functional groups.
Substitution: : It may participate in substitution reactions, especially at reactive sites on the chromene and pyridazinone rings.
Common Reagents and Conditions
Oxidation: : Common reagents include KMnO₄, CrO₃, or PCC under controlled conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typically used.
Substitution: : Reagents like halogens, alkylating agents, or nucleophiles might be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Could lead to the formation of carboxylic acids or keto derivatives.
Reduction: : May result in alcohols or amine derivatives.
Substitution: : Depending on the substituent, products may vary but generally involve modification of the chromene or pyridazinone rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Ligand Development: : Used in the design of ligands for coordination chemistry due to its ability to form stable complexes with metals.
Biology
Antimicrobial Activity: : Its structure suggests potential as an antimicrobial agent, pending further research.
Enzyme Inhibition: : Might act as an inhibitor for certain enzymes, useful in biochemical studies.
Medicine
Pharmacology: : Investigated for potential therapeutic uses, including anti-inflammatory and anticancer properties.
Drug Design: : Its structural framework serves as a model for designing new drug candidates.
Industry
Material Science: : Utilized in the synthesis of polymers and materials with specialized properties.
Chemical Manufacturing: : Acts as an intermediate in the production of other complex molecules.
Wirkmechanismus
Molecular Targets and Pathways
The mechanism of action for 2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide involves interactions at the molecular level with various biological targets. It can bind to enzyme active sites, altering their activity and affecting downstream pathways. Its action may involve modulation of signal transduction pathways, interference with DNA replication, or inhibition of protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Chromene-3-carboxamides: : General class of compounds with modifications on the chromene backbone.
Pyridazinone Derivatives: : A broad group of compounds incorporating the pyridazinone moiety.
Coumarin Derivatives: : Structurally related due to the chromene (coumarin) core.
Uniqueness
The combination of the chromene and pyridazinone groups in 2-oxo-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2H-chromene-3-carboxamide gives it a unique set of chemical properties that can be exploited for specialized applications in research and industry. This distinctiveness lies in the synergistic effects of the combined functional groups, which are not found in simpler analogues.
There you have it, a comprehensive look at this compound. What do you think about this fascinating compound?
Eigenschaften
IUPAC Name |
2-oxo-N-[2-(6-oxopyridazin-1-yl)ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-14-6-3-7-18-19(14)9-8-17-15(21)12-10-11-4-1-2-5-13(11)23-16(12)22/h1-7,10H,8-9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPZRZPFOSTRRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-(4-fluorophenyl)butan-1-one](/img/structure/B2997670.png)
![[1-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2997672.png)
![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2997673.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidine](/img/structure/B2997674.png)
![2-Methylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B2997676.png)

![(1beta,5beta)-7alpha-Methylbicyclo[3.2.0]hepta-2-ene-6-one](/img/structure/B2997679.png)



![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzamide](/img/structure/B2997686.png)

